molecular formula C14H19N5OS B4165981 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide

Cat. No.: B4165981
M. Wt: 305.40 g/mol
InChI Key: LSJSIJNELCXTKL-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide is a complex organic compound that features a triazole ring, an amino group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to achieve higher yields and better control over reaction conditions. This approach is more efficient and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds .

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide is unique due to its combination of a triazole ring, an amino group, and a butanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-11(21-14-17-13(15)18-19-14)12(20)16-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJSIJNELCXTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C)C)SC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Reactant of Route 2
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Reactant of Route 6
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide

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